Cas no 22050-10-8 (5-phenylpyrrolidin-2-one)
5-phenylpyrrolidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 2-Pyrrolidinone,5-phenyl-
- 5-phenylpyrrolidin-2-one
- (+/-)-5-phenyl-2-pyrrolidinone
- (+/-)-5-phenyl-2-pyrrolidone
- (+)-5(R)-phenyl-2-pyrrolidinone
- 5-Phenyl-2-pyrrolidinone
- 5-Phenylpyrrolidin-2-on
- AC1L3UUL
- AGN-PC-00FAIT
- BRN 0125177
- NSC28857
- MFCD19702219
- SY253190
- TVESJBDGOZUZRH-UHFFFAOYSA-N
- 5-21-08-00087 (Beilstein Handbook Reference)
- MFCD19701214
- Lactam of gamma-phenyl-gamma-aminobutyric acid
- AKOS006279846
- SCHEMBL3584879
- gamma-phenyl-gamma-butyrolactam
- NSC-28857
- 22050-10-8
- 5-PHENYL-2-PYROLLIDINONE
- EN300-121433
- MFCD01687227
- 2-Pyrrolidinone, 5-phenyl-
- BS-13718
- NSC 28857
- 5-phenyl-pyrrolidin-2-one
- SY315117
- DTXSID501312863
- AB88084
- CS-0308471
- DB-340991
-
- MDL: MFCD01687227
- Inchi: 1S/C10H11NO/c12-10-7-6-9(11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)
- InChI Key: TVESJBDGOZUZRH-UHFFFAOYSA-N
- SMILES: O=C1CCC(C2C=CC=CC=2)N1
Computed Properties
- Exact Mass: 161.08413
- Monoisotopic Mass: 161.084064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.1
- XLogP3: 1.1
Experimental Properties
- Density: 1.108
- Boiling Point: 362.3°C at 760 mmHg
- Flash Point: 212.4°C
- Refractive Index: 1.55
- PSA: 29.1
- LogP: 1.96650
5-phenylpyrrolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM279533-1g |
5-Phenylpyrrolidin-2-one |
22050-10-8 | 95% | 1g |
$352 | 2021-08-18 | |
| TRC | B522683-10mg |
5-phenylpyrrolidin-2-one |
22050-10-8 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B522683-50mg |
5-Phenylpyrrolidin-2-one |
22050-10-8 | 50mg |
$ 173.00 | 2023-04-18 | ||
| TRC | B522683-100mg |
5-phenylpyrrolidin-2-one |
22050-10-8 | 100mg |
$ 340.00 | 2022-06-07 | ||
| Alichem | A109000089-250mg |
5-Phenylpyrrolidin-2-one |
22050-10-8 | 95% | 250mg |
$680.00 | 2023-09-02 | |
| Alichem | A109000089-500mg |
5-Phenylpyrrolidin-2-one |
22050-10-8 | 95% | 500mg |
$980.00 | 2023-09-02 | |
| Alichem | A109000089-1g |
5-Phenylpyrrolidin-2-one |
22050-10-8 | 95% | 1g |
$1685.00 | 2023-09-02 | |
| Chemenu | CM279533-1g |
5-Phenylpyrrolidin-2-one |
22050-10-8 | 95% | 1g |
$436 | 2023-02-18 | |
| abcr | AB523449-1 g |
5-Phenylpyrrolidin-2-one; . |
22050-10-8 | 1g |
€229.50 | 2023-04-17 | ||
| abcr | AB523449-5 g |
5-Phenylpyrrolidin-2-one; . |
22050-10-8 | 5g |
€816.00 | 2023-04-17 |
5-phenylpyrrolidin-2-one Suppliers
5-phenylpyrrolidin-2-one Related Literature
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1. Photocyclization of β-oxo-amides. Possible electron transfer from amide nitrogen to excited ketone carbonylTadashi Hasegawa,Hiromu Aoyama,Yoshimori Omote J. Chem. Soc. Perkin Trans. 1 1979 963
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Hideto Miyabe,Ryuta Asada,Yoshiji Takemoto Org. Biomol. Chem. 2012 10 3519
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3. The reaction of α- and ω-methylenelactams with nitrones. Influence of electronic and geometric factors on the stereoselectivity of their 1,3-dipolar cycloadditionSéverinne Rigolet,Jean Marie Mélot,Joel Vébrel,Angèle Chiaroni,Claude Riche J. Chem. Soc. Perkin Trans. 1 2000 1095
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Yiliang Zhang,Daniel J. DeSchepper,Thomas M. Gilbert,Kiran Kumar S. Sai,Douglas A. Klumpp Chem. Commun. 2007 4032
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P. Veeraraghavan Ramachandran,Wataru Mitsuhashi,Bidyut Biswas Org. Chem. Front. 2015 2 885
Additional information on 5-phenylpyrrolidin-2-one
Introduction to 5-phenylpyrrolidin-2-one (CAS No. 22050-10-8)
5-phenylpyrrolidin-2-one, identified by the Chemical Abstracts Service Number (CAS No.) 22050-10-8, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolidinone class, characterized by a six-membered ring containing one nitrogen atom and a ketone functional group. The presence of a phenyl group at the 5-position of the pyrrolidinone ring imparts unique electronic and steric properties, making it a versatile scaffold for the development of various bioactive molecules.
The structural motif of 5-phenylpyrrolidin-2-one has been extensively explored in drug discovery programs due to its potential to interact with multiple biological targets. Its rigid bicyclic structure provides a stable framework for further derivatization, enabling the synthesis of libraries of compounds with tailored pharmacological profiles. Recent advances in computational chemistry and molecular modeling have facilitated the rational design of derivatives based on this core structure, enhancing the efficiency of hit identification and lead optimization processes.
In recent years, 5-phenylpyrrolidin-2-one and its derivatives have been investigated for their therapeutic potential in several disease areas. Notably, studies have highlighted its role as a precursor in the synthesis of molecules with anti-inflammatory, analgesic, and neuroprotective properties. The phenyl substituent contributes to favorable pharmacokinetic properties, such as improved solubility and metabolic stability, which are critical for drug development.
One particularly intriguing aspect of 5-phenylpyrrolidin-2-one is its interaction with biological receptors and enzymes. Research has demonstrated that structural modifications at the 2-position of the pyrrolidinone ring can modulate binding affinity to targets such as serine proteases and G protein-coupled receptors (GPCRs). This flexibility has enabled the design of potent inhibitors for therapeutic applications. For instance, derivatives of this compound have shown promise in preclinical studies as potential treatments for neurological disorders by modulating neurotransmitter release and receptor activity.
The synthesis of 5-phenylpyrrolidin-2-one typically involves multi-step organic transformations, including cyclization reactions and functional group interconversions. Modern synthetic methodologies have focused on improving yield and scalability while minimizing environmental impact. Catalytic approaches, such as transition metal-catalyzed cross-coupling reactions, have been employed to streamline the construction of the pyrrolidinone core. These advancements not only enhance the accessibility of the compound but also align with green chemistry principles by reducing waste and energy consumption.
From a medicinal chemistry perspective, 5-phenylpyrrolidin-2-one serves as a valuable building block for structure-based drug design. Its scaffold can be further functionalized to introduce diverse pharmacophores, enabling the exploration of novel therapeutic pathways. High-throughput screening (HTS) campaigns have identified several promising derivatives that exhibit enhanced biological activity compared to the parent compound. These findings underscore the importance of 5-phenylpyrrolidin-2-one as a key intermediate in modern drug discovery pipelines.
The pharmacological profile of 5-phenylpyrrolidin-2-one derivatives has been further elucidated through mechanistic studies using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These studies provide critical insights into how structural variations influence binding interactions and downstream effects within biological systems. Such information is invaluable for optimizing lead compounds toward clinical readiness.
Future directions in research involving 5-phenylpyrrolidin-2-one may explore its potential in combination therapies, where it could be paired with other bioactive molecules to achieve synergistic effects. Additionally, computational modeling techniques are being leveraged to predict novel derivatives with improved pharmacokinetic properties and reduced side effects. The integration of artificial intelligence (AI) into drug discovery workflows promises to accelerate the identification of next-generation candidates based on this scaffold.
In conclusion, 5-phenylpyrrolidin-2-one (CAS No. 22050-10-8) represents a compelling pharmacological scaffold with broad applications in medicinal chemistry. Its unique structural features and modifiable nature make it an indispensable tool for developing innovative therapeutic agents. As research continues to uncover new biological targets and synthetic strategies, compounds derived from this core structure are poised to play a pivotal role in addressing unmet medical needs.
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